molecular formula C6H5N3O5 B1505365 4-Hydroxy-2-methyl-3,5-dinitropyridine CAS No. 1081754-39-3

4-Hydroxy-2-methyl-3,5-dinitropyridine

Cat. No.: B1505365
CAS No.: 1081754-39-3
M. Wt: 199.12 g/mol
InChI Key: KYAHYWNWDCXEQL-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methyl-3,5-dinitropyridine is a nitropyridine derivative characterized by the presence of hydroxyl, methyl, and nitro groups on the pyridine ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-methyl-3,5-dinitropyridine typically involves nitration reactions of pyridine derivatives. One common method is the nitration of 2-methyl-4-hydroxypyridine using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems for the addition of reagents and the removal of by-products can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-methyl-3,5-dinitropyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like iron powder or hydrogen gas can reduce the nitro groups to amino groups.

  • Substitution: Nucleophilic substitution reactions can occur with various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction of the nitro groups can produce aminopyridines, which are useful intermediates in organic synthesis.

  • Substitution: Substitution reactions can yield various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-2-methyl-3,5-dinitropyridine has several applications in scientific research, including:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biological studies to investigate the effects of nitro-containing compounds on biological systems.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Hydroxy-2-methyl-3,5-dinitropyridine exerts its effects involves its interaction with molecular targets and pathways. The nitro groups in the compound can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The hydroxyl and methyl groups can influence the compound's solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

  • 2-Hydroxy-3,5-dinitropyridine

  • 4-Hydroxy-3-nitropyridine

  • 2,5-Diaminopyridine

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Properties

IUPAC Name

2-methyl-3,5-dinitro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O5/c1-3-5(9(13)14)6(10)4(2-7-3)8(11)12/h2H,1H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAHYWNWDCXEQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=CN1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704815
Record name 2-Methyl-3,5-dinitropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1081754-39-3
Record name 2-Methyl-3,5-dinitropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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